Cas no 636-53-3 (Diethyl isophthalate)

Diethyl isophthalate 化学的及び物理的性質
名前と識別子
-
- Diethyl isophthalate
- DEIP
- 1,3-Benzenedicarboxylic acid, diethyl ester
- Isophthalic acid, diethyl ester
- Diethyl m-phthalate
- Diethyl isophthlate
- E1QJK560FY
- diethyl benzene-1,3-dicarboxylate
- JLVWYWVLMFVCDI-UHFFFAOYSA-N
- 1,3-Benzenedicarboxylic acid, 1,3-diethyl ester
- 1,3-diethyl benzene-1,3-dicarboxylate
- Diethylisophthalate
- Isophthalic acid diethyl
- Isophthalic acid diethylester
- SY024509
- UNII-E1QJK560FY
- GS-3111
- SCHEMBL110276
- NSC249815
- NS00035519
- NSC-249815
- A834453
- Q27276756
- DIETHYL ISOPHTHALATE [HSDB]
- MFCD01717556
- BRN 2052705
- DTXSID5027277
- NSC 249815
- I10253
- EINECS 211-260-1
- AKOS015890689
- 636-53-3
- isophthalic acid diethyl ester
- CS-W018868
- FT-0624904
- AMY30311
- HSDB 5732
-
- MDL: MFCD01717556
- インチ: 1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
- InChIKey: JLVWYWVLMFVCDI-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])=O
- BRN: 2052705
計算された属性
- せいみつぶんしりょう: 222.08900
- どういたいしつりょう: 222.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1239
- ゆうかいてん: 11.5°C
- ふってん: 302°C at 760 mmHg
- フラッシュポイント: No data available
- 屈折率: 1.5080 (estimate)
- PSA: 52.60000
- LogP: 2.04000
- じょうきあつ: No data available
Diethyl isophthalate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Diethyl isophthalate 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diethyl isophthalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB443316-500 g |
Diethyl isophthalate |
636-53-3 | 500g |
€317.30 | 2022-06-10 | ||
Ambeed | A116329-5g |
Diethyl isophthalate |
636-53-3 | 98% | 5g |
$5.0 | 2025-02-20 | |
Ambeed | A116329-10g |
Diethyl isophthalate |
636-53-3 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MJ554-20g |
Diethyl isophthalate |
636-53-3 | 98% | 20g |
74.0CNY | 2021-07-12 | |
Ambeed | A116329-25g |
Diethyl isophthalate |
636-53-3 | 98% | 25g |
$14.0 | 2025-02-20 | |
abcr | AB443316-100 g |
Diethyl isophthalate |
636-53-3 | 100g |
€130.10 | 2022-06-10 | ||
abcr | AB443316-5 g |
Diethyl isophthalate |
636-53-3 | 5g |
€62.10 | 2022-06-10 | ||
abcr | AB443316-500g |
Diethyl isophthalate, 95%; . |
636-53-3 | 95% | 500g |
€160.10 | 2024-08-03 | |
1PlusChem | 1P00E93B-100g |
DIETHYL ISOPHTHALATE |
636-53-3 | 98% | 100g |
$34.00 | 2025-02-26 | |
Ambeed | A116329-500g |
Diethyl isophthalate |
636-53-3 | 98% | 500g |
$60.0 | 2025-02-20 |
Diethyl isophthalate 関連文献
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Wenbin Yang,Andrew J. Davies,Xiang Lin,Mikhail Suyetin,Ryotaro Matsuda,Alexander J. Blake,Claire Wilson,William Lewis,Julia E. Parker,Chiu C. Tang,Michael W. George,Peter Hubberstey,Susumu Kitagawa,Hirotoshi Sakamoto,Elena Bichoutskaia,Neil R. Champness,Sihai Yang,Martin Schr?der Chem. Sci. 2012 3 2993
-
Matthew Blunt,Xiang Lin,Maria del Carmen Gimenez-Lopez,Martin Schr?der,Neil R. Champness,Peter H. Beton Chem. Commun. 2008 2304
-
3. Cooperativity of binuclear Zn(II) complexes of bisimidazolyl ligands in the hydrolysis of bis(2,4-dinitrophenyl) phosphate in aqueous solutionShin-ichi Kondo,Koichi Shinbo,Tatsuya Yamaguchi,Kitaro Yoshida,Yumihiko Yano J. Chem. Soc. Perkin Trans. 2 2001 128
-
Barbara M. A. van Vugt-Lussenburg,Daan S. van Es,Matthijs Naderman,Jerome le Notre,Frits van der Klis,Abraham Brouwer,Bart van der Burg Green Chem. 2020 22 1873
-
William C. Wertjes,Emma H. Southgate,David Sarlah Chem. Soc. Rev. 2018 47 7996
-
6. Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvationM. Balakrishnan,G. Venkoba Rao,N. Venkatasubramanian J. Chem. Soc. Perkin Trans. 2 1974 6
-
7. 638. Molecular polarisability: the molar Kerr constants of mono- and di-methoxy-, -acetoxy-, and -ethoxycarbonyl-benzenesM. Aroney,R. J. W. Le Fèvre,Shu-Sing Chang J. Chem. Soc. 1960 3173
-
G. A. Haggis,L. N. Owen J. Chem. Soc. 1953 399
Diethyl isophthalateに関する追加情報
Comprehensive Guide to Diethyl Isophthalate (CAS No. 636-53-3): Properties, Applications, and Industry Trends
Diethyl isophthalate (CAS No. 636-53-3), a versatile ester derivative of isophthalic acid, has garnered significant attention in industrial and research applications due to its unique chemical properties. As a plasticizer and intermediate in polymer synthesis, this compound plays a pivotal role in enhancing material flexibility and durability. Recent trends in sustainable chemistry and green manufacturing have further amplified interest in diethyl isophthalate, as industries seek eco-friendly alternatives to traditional additives.
The molecular structure of diethyl isophthalate features two ethyl ester groups attached to a benzene ring, contributing to its excellent solubility in organic solvents and compatibility with various polymers. Researchers frequently search for "diethyl isophthalate solubility" or "CAS 636-53-3 technical specifications," reflecting the compound's importance in formulation development. Its thermal stability (typically stable up to 200°C) makes it valuable for applications requiring heat resistance, such as in specialty coatings and adhesives.
In the context of circular economy initiatives, diethyl isophthalate has emerged as a subject of innovation. Companies are exploring its potential in recyclable polymer systems, addressing frequent queries like "biodegradable plasticizers 2024" and "eco-friendly ester compounds." The compound's ability to improve polymer processability without compromising environmental goals aligns with current market demands for sustainable solutions in packaging and textile industries.
From a technical perspective, diethyl isophthalate demonstrates remarkable compatibility with PVC, polyurethanes, and polyester resins, making it a frequent search term among formulators ("best plasticizer for flexible PVC"). Its low volatility compared to phthalate alternatives positions it favorably in applications requiring long-term performance, such as wire insulation and automotive components. Analytical studies often focus on its "migration resistance" properties, particularly for food-contact materials.
The synthesis of diethyl isophthalate typically involves esterification of isophthalic acid with ethanol, a process that has seen optimization through catalytic innovation in recent years. Patent databases show growing interest in "energy-efficient ester production methods," reflecting industry efforts to reduce the carbon footprint of chemical manufacturing. Quality parameters such as "diethyl isophthalate purity standards" remain critical for pharmaceutical and food-grade applications where trace impurities must be minimized.
Emerging applications in electronic materials have expanded the relevance of CAS 636-53-3. Its dielectric properties make it suitable for flexible electronics and printed circuit board components, addressing search trends like "high-performance dielectric plasticizers." The compound's balance of polarity and hydrophobicity also shows promise in controlled-release formulations, particularly in agricultural and pharmaceutical sectors seeking "advanced delivery systems."
Regulatory aspects of diethyl isophthalate frequently appear in industry discussions, with professionals searching for "REACH compliance diethyl esters" and "food contact material approvals." The compound's favorable toxicological profile compared to some ortho-phthalates has contributed to its adoption in sensitive applications. Ongoing research continues to evaluate its environmental fate, particularly regarding "ester compound biodegradation pathways" and "aquatic toxicity data."
In specialty chemical markets, diethyl isophthalate serves as a building block for more complex molecules. Synthetic chemists often investigate "isophthalate derivative reactions" for creating customized materials with tailored properties. The compound's crystalline form at room temperature (melting point ~40-42°C) makes it convenient for storage and handling, while its liquid state at processing temperatures facilitates incorporation into various matrices.
Market analysts note growing demand for diethyl isophthalate in Asia-Pacific regions, driven by expansion in polymer production and consumer goods manufacturing. Search volume for "diethyl isophthalate suppliers" has increased by 18% year-over-year, reflecting its commercial importance. Technical forums frequently discuss "bulk handling best practices" and "storage stability considerations" for this material, emphasizing proper management to maintain product quality.
Future developments for 636-53-3 may focus on bio-based production routes, responding to searches for "renewable source isophthalates." The compound's potential in advanced material science continues to be explored, particularly for smart packaging systems that respond to environmental stimuli. As industries prioritize both performance and sustainability, diethyl isophthalate remains at the forefront of ester chemistry innovation.
636-53-3 (Diethyl isophthalate) 関連製品
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